methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCHOVVXTIZYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Heteroannulation Route
This one-pot methodology leverages glycine alkyl esters and aldehydes to assemble the pyrrolopyridine core. A representative protocol from the Royal Society of Chemistry involves:
- Reactants : Glycine methyl ester hydrochloride (1 equiv), substituted aldehyde (2 equiv), DIPEA (3.5 equiv).
- Conditions : 150°C, 6–12 h, solvent-free.
- Mechanism : Base-catalyzed condensation forms an imine intermediate, followed by 6-π electrocyclization and aromatization.
Example :
- Using 2-methylpyrrole-1-carbaldehyde yields methyl 4-(1H-pyrrol-2-yl)-2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate directly.
Table 1: Key Parameters for Condensation-Heteroannulation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | <80°C: <10% |
| Base (DIPEA) Equiv | 3.5 | <2: Incomplete |
| Aldehyde Equiv | 2 | <1.5: Side prods |
| Reaction Time | 8–10 h | <6 h: 30–40% |
Advantages :
- Single-step ring formation with inherent substituent incorporation.
- No requirement for transition-metal catalysts.
Limitations :
Halogenated Pyridine Derivatization
Multi-step sequences starting from bromopyridines enable precise substitution patterns. A protocol adapted from PMC involves:
- Nitration/Oxidation : 2-Bromo-5-methylpyridine → 2-bromo-5-methyl-4-nitropyridine 1-oxide using HNO₃/H₂SO₄.
- Cyclization : Iron/acetic acid-mediated reduction forms the pyrrolo[3,2-c]pyridine core.
- Buchwald–Hartwig Coupling : Introduces 3,4,5-trimethoxyphenyl groups at N1 (Cu(OAc)₂, microwave).
- Suzuki–Miyaura Cross-Coupling : Installs aryl groups at C6 (Pd(PPh₃)₄, 125°C).
Modifications for Target Compound :
- Replace 3,4,5-trimethoxyphenylboronic acid with methyl boronic acid at C2.
- Esterify C6 carboxylic acid intermediates (e.g., using CH₃I/K₂CO₃).
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0°C | 85% |
| Cyclization | Fe, AcOH, 100°C, 5 h | 72% |
| Methyl Esterification | CH₃I, K₂CO₃, DMF, 60°C | 90% |
Advantages :
- High regiocontrol for C2 and C6 substitutions.
- Scalable to kilogram quantities (industrial validation).
Challenges :
- Requires handling of corrosive nitrating agents.
- Multi-step purification increases complexity.
Industrial-Scale Manufacturing
MolCore BioPharmatech’s patented route emphasizes cost-effectiveness and reproducibility:
Process Highlights :
- Starting Material : 2-Methyl-4-azaindole-6-carboxylic acid (commercially available).
- Esterification :
- Reagents : Thionyl chloride (SOCl₂) → methyl ester via Fischer–Speier.
- Conditions : Reflux in MeOH, 80°C, 12 h.
- Yield : 94% (purity >99% by HPLC).
Quality Control Metrics :
- Purity : ≥99% (ICH Q3D elemental limits).
- Impurities : <0.1% residual solvents (GC-MS).
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible light-mediated C–H functionalization to install methyl groups:
Flow Chemistry
Microreactor systems enhance safety and efficiency for nitration/cyclization steps:
Comparative Analysis of Methods
Table 3: Method Benchmarking
| Criterion | Condensation | Halogenation | Industrial |
|---|---|---|---|
| Steps | 1 | 4 | 2 |
| Total Yield | 45% | 52% | 88% |
| Scalability | Lab-scale | Pilot-scale | Metric tons |
| Byproduct Management | Moderate | High | Low |
| Capital Cost | Low | High | Medium |
Chemical Reactions Analysis
Oxidation Reactions
The compound's pyrrole ring is susceptible to oxidative degradation under specific conditions. Air oxidation occurs at the double bond between C-2 and C-3 of the pyrrolopyridine scaffold, leading to decomposition. This reactivity is mitigated by introducing stabilizing substituents:
-
N-Methylation at the C-2 pyrazole position reduces oxidation susceptibility while retaining biological activity (compound 29 vs. 25 , MPS1 IC₅₀ = 0.12 μM vs. 0.025 μM) .
-
Electron-withdrawing groups (e.g., trifluoroethyl) at C-2 further enhance stability .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Air Oxidation | Ambient oxygen, room temperature | Degradation via C-2/C-3 bond cleavage |
| Stabilization | N-Methylation or electron-withdrawing substituents | Improved oxidative stability |
Substitution Reactions
The pyridine and pyrrole rings enable nucleophilic and electrophilic substitutions, particularly at the C-2 and C-3 positions:
-
Nucleophilic Substitution : Halogenation at C-3 (e.g., bromination) facilitates further functionalization. For example, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a precursor for cross-coupling reactions .
-
Electrophilic Substitution : The C-2 position reacts with electrophiles, but this is suppressed by steric hindrance from methyl groups .
Cross-Coupling Reactions
The scaffold participates in Sonogashira coupling to introduce alkynyl groups:
-
Example : Reaction of 4-ethynyl-1-methyl-1H-pyrazole 45 with 4-amino-2-bromo-5-iodopyridine 15 yields cyclized intermediates (88% yield) for kinase inhibitor synthesis .
| Reaction | Catalyst/Base | Yield | Application |
|---|---|---|---|
| Sonogashira Coupling | Pd/C, Cs₂CO₃ | 88% | MPS1 inhibitor intermediates |
Hydrogen Bonding and Interactions
The compound engages in hinge-binding interactions with kinases like MPS1:
-
The anilinic NH forms hydrogen bonds with Gly605’s carbonyl group.
-
C-2 substituents (e.g., pyrazole) interact with Lys553 via H-bonding, critical for kinase inhibition .
Metabolic Stability
Modifications to the scaffold improve metabolic stability:
-
Methylation at C-2 reduces liver microsomal turnover (72% vs. 99% for unmethylated analogues) .
-
Trifluoroethyl substitution enhances stability (53% turnover in MLM assays) .
Key Research Findings
-
Selectivity : 2-Substituted aniline derivatives (e.g., 2-methoxy, 2-chloro) improve selectivity against CDK2 and Aurora kinases by exploiting lipophilic pockets near Cys604 .
-
Structural Insights : X-ray crystallography reveals that MPS1 inhibitors stabilize an inactive kinase conformation, blocking ATP and substrate binding .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing kinase inhibitors with tailored selectivity and stability.
Scientific Research Applications
Medicinal Chemistry Applications
- Kinase Inhibitors : Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate serves as a scaffold for developing inhibitors targeting various kinases involved in cancer and other diseases. For instance, it has been investigated for its ability to inhibit the MPS1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This inhibition is particularly relevant in cancers characterized by chromosomal instability .
- Anticancer Activity : The compound's derivatives have shown promise in preclinical studies as potential anticancer agents. Research indicates that modifications to the pyrrolo-pyridine structure can lead to compounds with selective cytotoxicity against tumor cells, particularly those deficient in PTEN, a common feature in aggressive breast cancers .
- Antimicrobial Properties : Certain derivatives of this compound exhibit antimicrobial activity. The structural features of these compounds allow them to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics .
Biological Research Applications
- Structure-Based Drug Design : The unique chemical structure of this compound makes it an excellent candidate for structure-based drug design. Researchers utilize techniques like X-ray crystallography and molecular docking to understand how these compounds interact with biological targets at the molecular level, optimizing their efficacy and selectivity.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound reveal favorable oral bioavailability profiles, making it suitable for further development as an oral therapeutic agent. Studies have demonstrated its ability to maintain effective concentrations in vivo while minimizing toxicity .
Case Studies and Research Findings
| Study Title | Findings | Application Area |
|---|---|---|
| Discovery of MPS1 Inhibitors | Identified potent inhibitors based on the pyrrolo-pyridine scaffold; showed efficacy in tumor models | Cancer therapy |
| Antimicrobial Activity Assessment | Demonstrated significant activity against various bacterial strains; potential for new antibiotic development | Infectious diseases |
| Structure-Based Design | Utilized molecular docking to optimize binding affinity towards specific kinases; led to the identification of lead compounds | Drug development |
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate with key analogs, highlighting structural differences and physicochemical properties:
Key Observations:
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., C10H10N2O2 vs. C10H9ClN2O2) improve lipid solubility compared to carboxylic acid derivatives, aiding in cellular uptake .
- Chlorine Substitution : Chloro analogs (e.g., C9H7ClN2O2) exhibit higher molecular weights and altered electronic profiles, which may enhance binding to hydrophobic protein pockets .
Biological Activity
Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrrolo[3,2-c]pyridine Derivatives
Pyrrolo[3,2-c]pyridines are a class of bicyclic compounds that have garnered attention for their potential therapeutic applications. They exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. The structural features of these compounds largely influence their biological efficacy and selectivity.
Antitumor Activity
Research indicates that this compound and its derivatives demonstrate notable antitumor activity . For instance, studies have shown that derivatives with specific substitutions can inhibit the growth of various human tumor cell lines. One study reported that certain pyrrolo[3,2-c]pyridine derivatives exhibited IC50 values ranging from 19 to 29 µg/mL against tumor cells, indicating potent antiproliferative effects .
Antiviral Effects
The compound has also been evaluated for its antiviral properties . Research highlighted that pyrrolo[3,2-c]pyridine derivatives could inhibit viral replication in vitro. For example, specific analogs were found to be effective against HIV by targeting key viral enzymes . The structure-activity relationship (SAR) studies suggested that modifications at the 6-position significantly enhance antiviral potency.
Anti-inflammatory Activity
In addition to its anticancer and antiviral properties, this compound has shown anti-inflammatory activity . Compounds within this class have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:
- Substituents at the 6-position : Variations in substituents significantly impact the compound's potency against cancer cells and viruses.
- Pyrrole and pyridine interactions : The nitrogen atoms in the pyrrole and pyridine rings facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse xenograft model. The compound demonstrated significant tumor growth inhibition compared to control groups, confirming its potential as an anticancer agent .
- Antiviral Activity Against HIV : In vitro assays showed that specific derivatives inhibited HIV replication by targeting reverse transcriptase with IC50 values below 100 nM. This highlights the compound's potential for developing antiviral therapies .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
